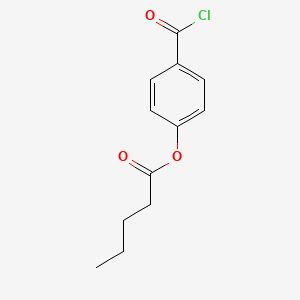

4-(Chlorocarbonyl)phenyl pentanoate

Description

4-(Chlorocarbonyl)phenyl pentanoate is an ester derivative featuring a chlorocarbonyl (-COCl) group at the para position of the phenyl ring, linked to a pentanoate moiety. This compound is highly reactive due to the electron-withdrawing nature of the chlorocarbonyl group, making it a valuable intermediate in organic synthesis. For instance, it is utilized in the preparation of H-phosphonate prodrugs and quaternary ammonium salts, where its acyl chloride reactivity enables efficient substitution reactions under mild conditions (0–5°C) to preserve sensitive functional groups like oxirane rings .

Properties

CAS No. |

61096-98-8 |

|---|---|

Molecular Formula |

C12H13ClO3 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) pentanoate |

InChI |

InChI=1S/C12H13ClO3/c1-2-3-4-11(14)16-10-7-5-9(6-8-10)12(13)15/h5-8H,2-4H2,1H3 |

InChI Key |

LILDUUHVLLMBJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl pentanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.

Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products

Hydrolysis: Pentanoic acid and 4-(Chlorocarbonyl)phenol.

Reduction: 4-(Hydroxymethyl)phenyl pentanoate.

Substitution: Various substituted phenyl pentanoates depending on the nucleophile used.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl pentanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl pentanoate primarily involves its ester bond, which can be hydrolyzed under physiological conditions. This hydrolysis releases the active components, which can then interact with various molecular targets. The chlorocarbonyl group can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Esters with Alternative Substituents

Phenyl Pentanoate (Phenyl Valerate)

- Structure: Lacks the chlorocarbonyl group; simple phenyl ester of pentanoic acid.

- Properties: Higher lipophilicity compared to 4-(Chlorocarbonyl)phenyl pentanoate due to the absence of the polar chlorocarbonyl group.

- Applications: Primarily used as a flavoring agent or plasticizer, whereas this compound is reserved for synthetic chemistry applications .

4-(3-Oxobutyl)phenyl Valerate

- Structure : Contains a ketone (3-oxobutyl) substituent instead of chlorocarbonyl.

- Reactivity : The ketone group allows for conjugate addition reactions, unlike the acyl chloride’s direct substitution capability.

- Molecular Weight: 248.322 g/mol (vs. 228.67 g/mol for this compound), impacting diffusion rates in biological systems .

Fluorinated Analogs

4-(2,2,2-Trifluoroethyl)phenyl Pentanoate Derivatives

- Structure : Fluorinated ethyl group replaces chlorocarbonyl.

- Electronic Effects : The trifluoroethyl group introduces strong electron-withdrawing effects, similar to chlorocarbonyl, but with enhanced metabolic stability due to C-F bonds.

- Applications : Used in medicinal chemistry for HIV prodrugs, where fluorine improves bioavailability and resistance to enzymatic degradation .

Sulfated and Cyano-Modified Derivatives

4-Hydroxy-5-[4-(Sulfooxy)phenyl]pentanoic Acid

- Structure : Sulfate ester replaces chlorocarbonyl.

- Properties : Increased water solubility and acidity (pKa ~1–2) due to the sulfate group, contrasting with the hydrophobic chlorocarbonyl .

4-Cyano-4-(Thiobenzoylthio)pentanoic Acid

- Structure: Cyano and dithiobenzoate groups introduce radical reactivity.

- Applications: Acts as a chain-transfer agent in polymerization, a role unsuitable for this compound due to its hydrolytic instability .

Long-Chain Alkyl Esters

Methyl 5-(4-(7-[4-(Methoxycarbonylmethyl)phenyl]heptyl)phenyl)pentanoate

- Structure : Extended alkyl chain (C7) increases molecular weight (438.28 g/mol) and hydrophobicity.

- Thermal Stability: Higher melting points due to van der Waals interactions, unlike the liquid or low-melting-point nature of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.